molecular formula C23H35ClN4OS B1139235 ST-836 (hydrochloride) CAS No. 1415564-68-9

ST-836 (hydrochloride)

Cat. No.: B1139235
CAS No.: 1415564-68-9
M. Wt: 451.1 g/mol
InChI Key: FQDNEMILQYIEIG-UHFFFAOYSA-N
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Description

ST-836 (hydrochloride) is a potent dopamine receptor ligand known for its potential use as an antiparkinsonian agent. It specifically targets dopamine receptors D3 and D2 with high affinity, making it a significant compound in neurological research .

Mechanism of Action

ST-836 (hydrochloride), also known as compound 34, is a potent dopamine receptor ligand . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Mode of Action

As a ligand, ST-836 (hydrochloride) binds to the dopamine receptors, specifically D3 and D2 . This binding can modulate the activity of these receptors and influence the downstream signaling pathways.

Pharmacokinetics

The solubility of the compound in water and dmso suggests that it may have good bioavailability .

Result of Action

ST-836 (hydrochloride) has the potential for Parkinson’s disease

Action Environment

The compound is stable under normal room temperature conditions and should be stored at 4°c, away from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ST-836 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of ST-836 (hydrochloride) follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. The final product is then converted to its hydrochloride salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: ST-836 (hydrochloride) primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other atoms or groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

ST-836 (hydrochloride) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: ST-836 (hydrochloride) is unique due to its high selectivity and affinity for dopamine receptors D3 and D2. This specificity enhances its potential efficacy and reduces the likelihood of off-target effects compared to other dopamine receptor ligands .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4OS.ClH/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2;/h4-7,18-19H,3,8-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNEMILQYIEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735351
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-68-9
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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